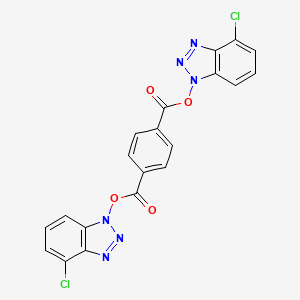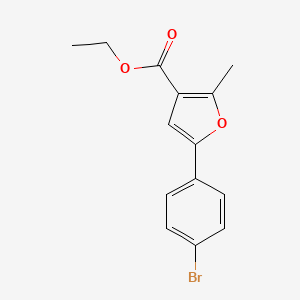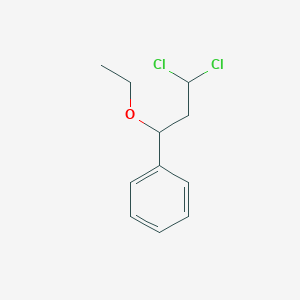![molecular formula C10H8N4O2 B14323571 [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide CAS No. 108047-47-8](/img/structure/B14323571.png)
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is a heterocyclic compound that features a fused ring system combining oxadiazole and quinoxaline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of hydrogen (SNH) followed by the Scholl reaction. This approach allows for the construction of the fused ring system with high efficiency .
Nucleophilic Aromatic Substitution of Hydrogen (SNH): This step involves the substitution of hydrogen atoms on the aromatic ring with nucleophiles under specific conditions.
Scholl Reaction: This is a cyclization reaction that forms the fused ring system, often using strong acids or oxidizing agents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced products.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials with specific electronic properties .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required .
Industry
Industrially, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. In electronic applications, its mechanism of action is related to its ability to facilitate charge transport and its stability under operational conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,2,5]Oxadiazolo[3,4-b]pyrazine
- [1,2,5]Thiadiazolo[3,4-b]pyrazine
- Quinoxaline derivatives
Uniqueness
Compared to these similar compounds, [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is unique due to its specific electronic properties and structural features. Its fused ring system provides a distinct electronic environment that can be exploited in various applications, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
108047-47-8 |
|---|---|
Formule moléculaire |
C10H8N4O2 |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
6,7-dimethyl-3-oxido-[1,2,5]oxadiazolo[3,4-b]quinoxalin-3-ium |
InChI |
InChI=1S/C10H8N4O2/c1-5-3-7-8(4-6(5)2)12-10-9(11-7)13-16-14(10)15/h3-4H,1-2H3 |
Clé InChI |
RDHAFPLFAWNBFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC3=NO[N+](=C3N=C2C=C1C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




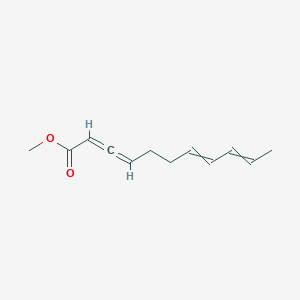
![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
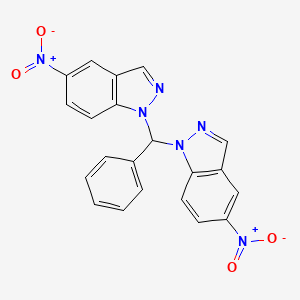
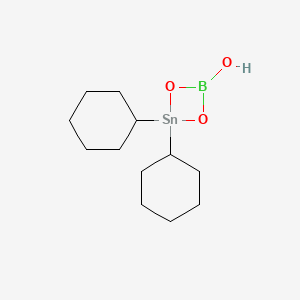
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
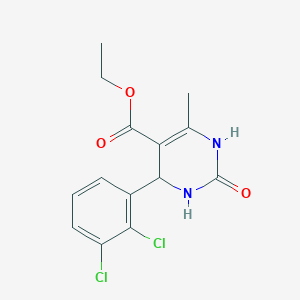
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)

![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
